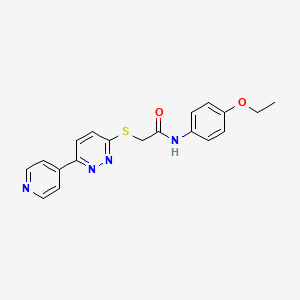

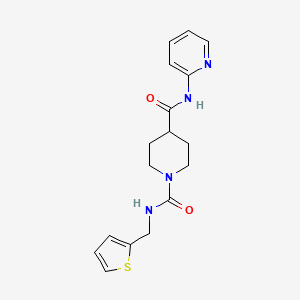

![molecular formula C10H19N3O4 B2864566 Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate CAS No. 2209078-37-3](/img/structure/B2864566.png)

Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process was found to be more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C10H19N3O4/c1-10(2,3)17-9(15)12-6-4-5-16-7(6)8(14)13-11/h6-7H,4-5,11H2,1-3H3,(H,12,15)(H,13,14)/t6-,7+/m1/s1 . The molecular weight of the compound is 245.28 . Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis of Mcl-1 Antagonists : Tert-butyl carbazate derivatives have been synthesized and identified for their potential as moderate Mcl-1 enzyme antagonists. Spectral data analysis and theoretical calculations confirmed the properties and reactivity of these compounds, indicating their possible utility in therapeutic contexts (Bhat et al., 2019).

Novel Synthetic Methodologies

- Metal-Free Alkoxycarbonylation : A study reported the efficient preparation of various quinoxaline-3-carbonyl compounds through metal- and base-free conditions, utilizing tert-butyl carbazate as a coupling reagent. This protocol highlights the compound's role in simplifying the synthesis of key structural motifs in bioactive natural products and synthetic drugs (Xie et al., 2019).

Conversion of Alcohols into Alkylated Derivatives

- Mitsunobu Protocol : N-tert-Butoxycarbonylaminophthalimide, related to tert-butyl carbazates, was used as an acid partner in Mitsunobu reactions, allowing for the efficient conversion of alcohols to substituted hydrazines and tert-butylcarbazates. This demonstrates the compound's versatility in synthetic organic chemistry (Brosse et al., 2000).

Synthesis of Insecticidal Compounds

- Pest Control : The synthesis of tert-butyl carbazate derivatives for use as nonsteroidal ecdysone agonists in environmentally benign pest regulators showcases an application in the development of new pesticides. These compounds exhibited good insecticidal activities, suggesting their potential in agricultural pest management (Wang et al., 2011).

Safety and Hazards

The compound is harmful if swallowed and causes serious eye damage . It is suspected of damaging fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment , and not to eat, drink, or smoke when using this product .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-10(2,3)17-9(15)12-6-4-5-16-7(6)8(14)13-11/h6-7H,4-5,11H2,1-3H3,(H,12,15)(H,13,14)/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDPDKRBBAYCOQ-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOC1C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCO[C@@H]1C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

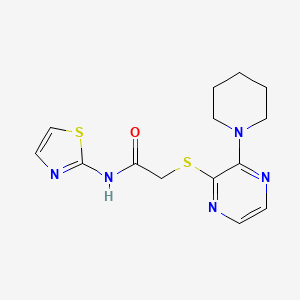

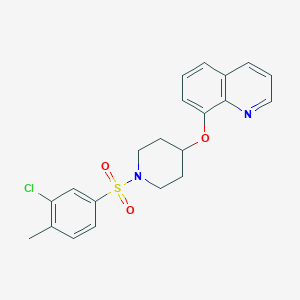

![Methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2864488.png)

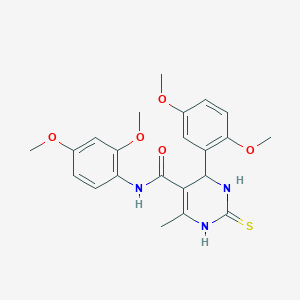

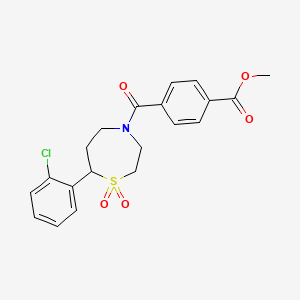

![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]pyridin-2(1H)-one](/img/structure/B2864489.png)

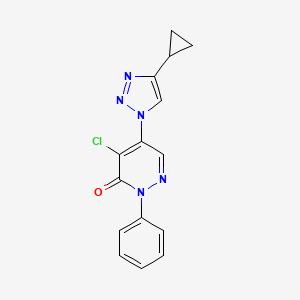

![7-Pyridin-3-ylmethyl-7-aza-bicyclo[2.2.1]heptane](/img/structure/B2864493.png)

![2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2864498.png)

![2-Methyl-7-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2864500.png)

![4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2864503.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2864506.png)